Hydroxychloroquine (HCQ) is a medication that has been traditionally used for the treatment of malaria and autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Over the years, its application has expanded into other medical fields due to its multifaceted effects on various diseases. The interest in HCQ has grown as research has uncovered its potential therapeutic effects beyond its antimalarial and immunomodulatory properties, including its role in metabolic diseases, infectious diseases, and even cancer147.
HCQ is a weak base that accumulates in acidic intracellular compartments such as lysosomes, which affects the pH within these organelles. This alteration in pH can disrupt processes like protein degradation, antigen processing, and post-translational modification of proteins3. HCQ's ability to interfere with lysosomal activity and autophagy is a key aspect of its mechanism of action. It also affects membrane stability, signaling pathways, transcriptional activity, and cytokine production, which can modulate immune responses2. Specifically, HCQ has been shown to inhibit calcium signals in T cells, which is another mechanism contributing to its immunomodulatory properties5. Additionally, HCQ can induce autophagic cell death in human dermal fibroblasts, which may explain its therapeutic effects in skin disorders6.
HCQ's anti-inflammatory and immunomodulatory effects make it a cornerstone in the treatment of rheumatic diseases. It has been found to possess various immunomodulatory and anti-inflammatory activities, which are beneficial in the management of RA and SLE7. The drug's ability to diminish the formation of peptide-MHC protein complexes required to stimulate CD4+ T cells results in down-regulation of the immune response against autoantigenic peptides3.
Evidence suggests that HCQ may have therapeutic effects in conditions such as diabetes mellitus and dyslipidemias. Its mechanisms of action in these diseases likely include altered signaling through cellular receptors and changes in levels of inflammatory mediators1.
HCQ has shown promise in the treatment of various infectious diseases. It can lead to alkalinization of acid vesicles, inhibiting the growth of intracellular bacteria and fungi. This mechanism has been utilized in the treatment of chronic Q fever and is being investigated for other intracellular pathogens4. Additionally, HCQ has been studied for its potential to inhibit viral replication, as seen in the context of HIV and COVID-1948.
The role of HCQ in cancer therapy has been explored due to its ability to disrupt autophagy, a process that can contribute to the survival of cancer cells. HCQ can enhance the antiproliferative action of chemotherapeutics and has been used as an adjuvant in cancer therapy9. It also induces apoptosis of specific T cell subsets, which may have implications for modulating the immune response in cancer10.
HCQ's effects on human dermal fibroblasts, including the reduction of metabolic activity, suppression of cell proliferation, and induction of autophagic cell death, provide a rationale for its use in skin disorders and fibroblastic diseases6.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4